1-Amino-7-hydroxy-3,5-dimethyladamantane
Description
Significance of the Adamantane (B196018) Scaffold in Organic and Supramolecular Chemistry Research
The adamantane cage is a cornerstone in various fields of chemical research. In organic synthesis, it serves as a bulky, lipophilic building block that can influence the reactivity and properties of a molecule. nih.gov Its rigid framework allows for precise spatial positioning of functional groups, making it an ideal component for creating molecules with specific three-dimensional orientations.
In supramolecular chemistry, the adamantane moiety is highly valued for its ability to participate in host-guest interactions. nih.gov Its size and shape make it an excellent guest for various molecular hosts, such as cyclodextrins and cucurbiturils, forming stable inclusion complexes. nih.gov These interactions are fundamental to the development of drug delivery systems, molecular sensors, and self-assembling nanomaterials. nih.govmdpi.com The formation of these complexes is driven by non-covalent forces, such as van der Waals interactions and the hydrophobic effect. nih.gov
Overview of Adamantane Amino Alcohols in Chemical Synthesis and Theoretical Studies
The introduction of amino and hydroxyl groups onto the adamantane scaffold gives rise to adamantane amino alcohols, a class of compounds with significant potential in medicinal chemistry and material science. The presence of both a basic amino group and a polar hydroxyl group on the rigid cage structure creates molecules with unique physicochemical properties.
The synthesis of adamantane amino alcohols can be challenging due to the inertness of the adamantane C-H bonds. However, various methods have been developed to introduce these functional groups at specific positions on the adamantane core. americanelements.comscience.org.ge These methods often involve multi-step sequences, starting from readily available adamantane derivatives. americanelements.com Theoretical studies on these molecules often focus on their conformational analysis, electronic properties, and potential interactions with biological targets. The rigid nature of the adamantane scaffold simplifies computational modeling, allowing for more accurate predictions of their behavior.
Specific Research Focus on 1-Amino-7-hydroxy-3,5-dimethyladamantane within the Adamantane Amino Alcohol Class
Within the diverse family of adamantane amino alcohols, this compound has garnered interest primarily as a metabolite of the well-known drug, Memantine (B1676192) (1-amino-3,5-dimethyladamantane). chemicalbook.comyoutube.com The addition of a hydroxyl group at the 7-position and methyl groups at the 3 and 5-positions creates a chiral center and introduces further complexity to the adamantane cage.
The study of this particular molecule is driven by the need to understand the metabolic fate of Memantine and to explore how the introduction of a hydroxyl group at a bridgehead position influences the properties and potential interactions of the parent molecule. Research into its specific synthesis, beyond its formation as a metabolite, and its unique chemical and physical properties is an area of ongoing investigation.
Detailed Research Findings
While specific, in-depth research articles focusing exclusively on this compound are not abundant in publicly available literature, its identity as a metabolite of Memantine provides a basis for understanding its structural and chemical characteristics. chemicalbook.comyoutube.com
The chemical properties of this compound are largely dictated by the interplay of the amino, hydroxyl, and dimethyl-substituted adamantane cage.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 63971-25-5 | pharmaffiliates.com |
| Molecular Formula | C₁₂H₂₁NO | pharmaffiliates.com |
| Molecular Weight | 195.30 g/mol | |
| Alternate CAS Number (HCl salt) | 356572-08-2 | pharmaffiliates.com |
| Synonyms | 1-Hydroxy-3-amino-5,7-dimethyladamantane, 7-Hydroxy Memantine | americanelements.com |
The synthesis of this compound, in a laboratory setting, would likely involve the targeted oxidation of Memantine. The challenge lies in the selective hydroxylation of the C-H bond at the 7-position.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol |
InChI |
InChI=1S/C12H21NO/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10/h14H,3-8,13H2,1-2H3/t9-,10+,11?,12? |
InChI Key |
HSRBAOBUCHCHTQ-ZYANWLCNSA-N |
Isomeric SMILES |
C[C@@]12C[C@]3(CC(C1)(CC(C2)(C3)O)N)C |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)O)N)C |
Origin of Product |
United States |
Reaction Mechanisms and Pathways in Adamantane Amino Alcohol Synthesis
Role of Carbocation Intermediates in Adamantane (B196018) Functionalization
Carbocation intermediates are paramount in the functionalization of adamantane's bridgehead (tertiary) positions. rsc.orgnumberanalytics.com The 1-adamantyl cation is exceptionally stable compared to simpler tertiary carbocations, a phenomenon attributed to hyperconjugation within the rigid cage structure. rsc.org This stability facilitates its formation under relatively mild conditions, making it a key intermediate for introducing a wide range of functional groups. rsc.orgresearchgate.net
The generation of an adamantyl cation can be achieved through several routes, such as the reaction of adamantane with strong acids or the ionization of a precursor like 1-bromoadamantane (B121549) in the presence of a Lewis acid. wikipedia.org Once formed, this electrophilic cation readily reacts with various nucleophiles.
Hydroxylation: Reaction of the adamantyl cation with water, or hydrolysis of a 1-haloadamantane, leads to the formation of 1-hydroxyadamantane. wikipedia.org This is a direct pathway to introduce the hydroxyl group required in the target molecule.
Amination: The Ritter reaction is a classic and efficient method for introducing an amino group. researchgate.net In this reaction, the adamantyl cation is trapped by a nitrile (e.g., acetonitrile), forming a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields an N-acylaminoadamantane, which can then be hydrolyzed under acidic or basic conditions to afford the primary amine, 1-aminoadamantane. nih.govacs.org A similar strategy could be employed on a 3,5-dimethyladamantane skeleton to introduce the amino function at a bridgehead position. nih.gov
For a difunctionalized compound like 1-Amino-7-hydroxy-3,5-dimethyladamantane, a stepwise approach would be necessary, where one functional group is introduced via a carbocationic pathway, followed by the introduction of the second group, potentially using a similar mechanism.
Radical Pathways in C-H Activation and Derivatization
While carbocation chemistry dominates bridgehead functionalization, radical pathways provide a complementary and powerful strategy for direct C-H activation. rsc.orgacs.org These methods can generate adamantyl radicals at either the tertiary (bridgehead) or secondary (methylene bridge) positions, which can then be converted into various functional groups. rsc.org The generation of the adamantyl radical is typically achieved through hydrogen atom transfer (HAT) using a highly reactive radical species, often generated photochemically or with a catalyst. researchgate.netresearchgate.net
Key aspects of radical pathways include:
Radical Generation: Photocatalysis using systems like decatungstate or iridium-based photosensitizers can effectively abstract a hydrogen atom from the adamantane C-H bond to form an adamantyl radical. rsc.orgresearchgate.net
Radical Trapping: The generated adamantyl radical is a reactive intermediate that can be trapped by a variety of reagents. rsc.org For instance, it can react with molecular oxygen to eventually form hydroxyls or be coupled to nitrogen-containing fragments to build precursors for amines. rsc.orgnih.gov Acyl radicals can also be formed by the reaction of adamantyl radicals with carbon monoxide, which can then be converted to various derivatives. rsc.org
Selectivity: A significant challenge in adamantane chemistry is controlling the selectivity between the tertiary (bridgehead) and secondary (methylene) C-H bonds. The tertiary C-H bond in adamantane is unusually strong (BDE of ~99 kcal/mol), even stronger than the secondary C-H bond (~96 kcal/mol), which is contrary to typical acyclic alkanes. researchgate.net Despite this, many radical reactions show a preference for the tertiary position due to the greater stability of the resulting tertiary radical. researchgate.net However, catalyst-controlled systems have been developed that can selectively target either position. researchgate.net
| Feature | Carbocation Pathway | Radical Pathway |
|---|---|---|
| Primary Intermediate | 1-Adamantyl Cation | 1- or 2-Adamantyl Radical |
| Typical Generation Method | Reaction with strong acids; Ionization of precursors (e.g., 1-haloadamantane) wikipedia.org | Photocatalysis; Hydrogen Atom Transfer (HAT) researchgate.netresearchgate.net |
| Favored Position | Exclusively bridgehead (tertiary) positions wikipedia.org | Can be tuned for tertiary or secondary positions researchgate.net |
| Example Reaction (Amination) | Ritter Reaction (via nitrile) researchgate.netnih.gov | Radical C-H amination or aminoalkylation acs.orgnih.gov |
| Example Reaction (Hydroxylation) | Hydrolysis of 1-haloadamantane; Reaction with H₂O wikipedia.org | Oxidative carbonylation or reaction with O₂ followed by reduction rsc.org |
Nucleophilic Substitution Mechanisms in Adamantane Derivatives
Nucleophilic substitution is a fundamental process for interconverting functional groups on a pre-functionalized adamantane core. For bridgehead positions, such as C1 and C7 in the target molecule, the substitution mechanism is almost exclusively of the S_N1 type. nih.gov
The rigid, cage-like structure of adamantane makes an S_N2 reaction at a bridgehead carbon impossible. youtube.com The S_N2 mechanism requires a backside attack by the nucleophile, which is sterically blocked by the rest of the adamantane framework. Consequently, substitution reactions at the bridgehead proceed via a two-step S_N1 mechanism:
Formation of a Carbocation: The leaving group (e.g., a halogen like bromine from 1-bromoadamantane) departs, forming the highly stable 1-adamantyl cation. wikipedia.orgyoutube.com This is the slow, rate-determining step of the reaction.
Nucleophilic Attack: The planar carbocation is then rapidly attacked by a nucleophile from either face. youtube.com In the case of the symmetrical adamantyl cation, this does not lead to stereoisomers.
This S_N1 reactivity is robust and allows for the conversion of adamantyl halides or tosylates into a variety of other derivatives, including alcohols (using water or hydroxide), ethers (using alkoxides), and azides (using azide (B81097) ion, which can be reduced to an amine).
Intramolecular Cyclization and Rearrangement Mechanisms during Cage Construction
The adamantane skeleton itself is typically synthesized through a fascinating and complex intramolecular cyclization and rearrangement process. The most famous method, developed by Paul von R. Schleyer, involves the Lewis acid-catalyzed rearrangement of a more readily available C10H16 isomer, tetrahydrodicyclopentadiene (B3024363). nih.govdntb.gov.ua
The mechanism is understood to proceed through a cascade of carbocation rearrangements. nih.govacs.org When tetrahydrodicyclopentadiene is treated with a Lewis acid like aluminum chloride, a series of intramolecular hydride shifts and alkyl shifts occur. The molecule rearranges itself, seeking the most stable possible structure. Adamantane is the thermodynamic "bottom of the well" for C10H16 isomers because its diamondoid lattice is almost perfectly strain-free. nih.gov This thermodynamic driving force ensures that under the right conditions, the various rearrangement pathways converge to form the highly symmetrical adamantane cage. This construction of the core framework is the essential first step before any functional groups can be introduced. nih.gov
Influence of Electronic and Steric Factors on Reaction Outcomes
The reaction outcomes in adamantane chemistry are heavily dictated by a combination of electronic and steric factors inherent to its structure.
Steric Factors: The most significant steric factor is the extreme rigidity of the cage. nih.gov This rigidity prevents the conformational changes that are common in acyclic or monocyclic systems. As mentioned, it completely prevents backside attack at bridgehead positions, precluding S_N2 reactions. youtube.com It also destabilizes radical intermediates at the bridgehead because they cannot relax to a more stable pyramidal geometry. rsc.org The bulk of the adamantyl group can also sterically hinder the approach of reagents to adjacent functional groups.
Electronic Factors: The electronic effects of substituents on the adamantane cage guide the regioselectivity of subsequent reactions. In the target molecule, this compound, the two methyl groups play a crucial role. Methyl groups are electron-donating groups (EDGs) via the inductive effect and hyperconjugation. acs.org Their presence at the 3 and 5 positions further stabilizes the formation of carbocations at the adjacent bridgehead positions (1 and 7). This electronic stabilization facilitates the introduction of the amino and hydroxyl groups at these specific sites through carbocation-mediated pathways like the Ritter reaction or hydrolysis. nih.govacs.org Conversely, the presence of electron-withdrawing groups would destabilize carbocation formation and slow down such reactions.
Stereochemistry and Conformational Analysis of Adamantane Amino Alcohol Structures
Inherent Chirality and Enantiomerism in Substituted Adamantanes
The parent adamantane (B196018) molecule possesses a high degree of symmetry (Td), rendering it achiral. wikipedia.org However, the substitution pattern on the adamantane framework can lead to the loss of these symmetry elements, resulting in chirality. The introduction of four different substituents at the bridgehead positions (1, 3, 5, and 7) of the adamantane core creates a chiral molecule. wikipedia.org This was first described in 1969 for a compound with hydrogen, bromine, methyl, and carboxyl groups as the four distinct substituents. wikipedia.org
In the case of 1-Amino-7-hydroxy-3,5-dimethyladamantane, the four bridgehead positions are substituted with an amino group, a hydroxyl group, and two methyl groups. At first glance, the presence of two identical methyl groups at positions 3 and 5 might suggest the presence of a plane of symmetry, which would render the molecule achiral. However, the other two substituents at positions 1 and 7 are different (amino and hydroxyl groups). This specific substitution pattern, 1-X, 3-Y, 5-Y, 7-Z, where X is amino, Y is methyl, and Z is hydroxyl, breaks the Td symmetry of the parent adamantane.
Table 1: Stereochemical Features of Substituted Adamantanes
| Substitution Pattern | Chirality | Explanation |
| Monosubstituted (e.g., 1-aminoadamantane) | Achiral | Retains a C3v symmetry axis. |
| 1,3-Disubstituted (identical substituents) | Achiral | Possesses a C2v symmetry plane. |
| 1,2-Disubstituted | Chiral | Lack of any symmetry elements. nih.gov |
| 1,3,5,7-Tetrasubstituted (four different groups) | Chiral | The four different groups at the bridgehead positions create a chiral center. wikipedia.org |
| This compound | Chiral | The combination of four substituents (NH2, OH, CH3, CH3) at the bridgehead positions in this specific arrangement leads to a non-superimposable mirror image. |
This table illustrates how the substitution pattern on the adamantane core determines the presence or absence of chirality.
Diastereoselection and Stereocontrol in Synthetic Reactions
The synthesis of specific stereoisomers of substituted adamantanes requires careful control over the reaction conditions and the choice of reagents. Diastereoselection becomes crucial when creating multiple stereocenters or when a chiral center already exists in the starting material. For adamantane derivatives, the rigid framework can exert significant steric hindrance, influencing the approach of reagents and thus the stereochemical outcome of the reaction.
The synthesis of adamantane amino alcohols can be achieved through various routes, including the reduction of corresponding amino ketones or the ring-opening of epoxides. Stereocontrol in these reactions can be achieved through several strategies:
Substrate Control: The inherent chirality of a substituted adamantane precursor can direct the stereochemistry of a new functional group. The bulky adamantyl group can shield one face of the molecule, forcing the incoming reagent to attack from the less hindered side.
Reagent Control: The use of chiral reagents or catalysts can induce enantioselectivity or diastereoselectivity. For instance, asymmetric hydrogenation of a keto group using a chiral catalyst can lead to the preferential formation of one enantiomer of the corresponding alcohol. nih.gov
Intramolecular Reactions: Cyclization reactions of appropriately substituted precursors can lead to the formation of specific stereoisomers due to the geometric constraints of the transitioning state. For example, intramolecular 1,3-dipolar cycloadditions of nitrones have been used to stereospecifically synthesize 2,4-disubstituted adamantane derivatives. rsc.org
While specific synthetic routes with detailed stereochemical outcomes for this compound are not extensively documented in the readily available literature, the general principles of stereoselective synthesis of adamantane derivatives are well-established. rsc.orgmdpi.com The synthesis of related adamantane amino alcohols has been reported, highlighting the importance of stereoelectronic requirements for their biological activity. nih.gov
Conformational Rigidity of the Adamantane Cage and its Influence on Reactivity and Structure
The adamantane molecule is characterized by its rigid, strain-free, diamondoid structure, composed of three fused cyclohexane (B81311) rings in the chair conformation. wikipedia.org This conformational rigidity is a defining feature that significantly impacts the structure and reactivity of its derivatives. Unlike flexible acyclic or monocyclic systems, the adamantane cage does not undergo conformational changes like ring flipping.
This rigidity has several important consequences for this compound:
Fixed Spatial Orientation of Substituents: The amino, hydroxyl, and methyl groups are held in fixed relative positions. This locked conformation eliminates the complexities of conformational isomerism seen in more flexible molecules and can lead to more specific interactions with biological targets.
Steric Hindrance: The bulky adamantane cage can sterically hinder the approach of reactants to the functional groups. This can affect the rate and regioselectivity of reactions. For example, reactions at the bridgehead positions are often favored due to their accessibility compared to the methylene (B1212753) bridge positions.
Transmission of Electronic Effects: The rigid sigma-framework of the adamantane cage can transmit electronic effects between substituents, although this is generally considered to be less efficient than in conjugated systems.
The influence of the adamantane cage on reaction outcomes is a well-studied phenomenon. The enforced proximity of radical pairs within a "solvent cage" can influence the stereochemical outcome of reactions, a concept that is particularly relevant for the rigid adamantane structure. acs.org
Experimental and Theoretical Elucidation of Absolute and Relative Stereochemistry
Determining the precise three-dimensional arrangement of atoms in this compound, including its absolute and relative stereochemistry, requires a combination of experimental and theoretical techniques.
Experimental Methods:
X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule in the solid state. purechemistry.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be constructed, revealing the precise spatial arrangement of all atoms. For adamantane derivatives, X-ray crystallography has been used to study their molecular conformation and intermolecular interactions. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of molecules in solution. For adamantane derivatives, the simplicity of the 1H and 13C NMR spectra of the parent molecule is a consequence of its high symmetry. wikipedia.org In substituted derivatives like this compound, the chemical shifts and coupling constants of the protons and carbons provide valuable structural information. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to establish through-space proximities between protons, which helps in assigning the relative stereochemistry of the substituents.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration by comparison with the spectra of known compounds or with theoretically calculated spectra. rsc.org
Theoretical Methods:
Computational Chemistry: In the absence of experimental data or to complement it, computational methods such as Density Functional Theory (DFT) can be used to predict the most stable conformation and to calculate chiroptical properties like optical rotation and circular dichroism spectra. acs.org By comparing the calculated properties with experimental measurements, the absolute configuration of a chiral molecule can be assigned.
Table 2: Techniques for Stereochemical Elucidation of Adamantane Derivatives
| Technique | Information Provided | Application to this compound |
| X-ray Crystallography | Absolute and relative stereochemistry in the solid state, bond lengths, bond angles. | Definitive determination of the three-dimensional structure of a single enantiomer. mdpi.comresearchgate.net |
| NMR Spectroscopy | Connectivity, relative stereochemistry in solution. | Elucidation of the spatial relationship between the amino, hydroxyl, and methyl groups. wikipedia.orgacs.org |
| Circular Dichroism (CD) | Absolute configuration in solution. | Confirmation of enantiomeric purity and assignment of absolute configuration. rsc.org |
| Computational Chemistry | Prediction of stable conformations, calculation of chiroptical properties. | Aiding in the assignment of absolute configuration by comparing calculated and experimental data. acs.org |
This table summarizes the key experimental and theoretical methods used to determine the stereochemistry of adamantane derivatives.
Computational and Theoretical Investigations of 1 Amino 7 Hydroxy 3,5 Dimethyladamantane
Quantum Chemical Studies (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become a cornerstone for investigating the intrinsic properties of adamantane (B196018) derivatives. physchemres.orgresearchgate.netbiointerfaceresearch.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a foundational understanding of its chemical nature.
The distribution of electrons within a molecule is fundamental to its reactivity and intermolecular interactions. Electronic structure analysis quantifies this distribution.
Partial Atomic Charges: These charges represent the net electrostatic charge on each atom in a molecule and are crucial for understanding electrostatic potential and interaction sites. For amino derivatives of adamantane, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine partial atomic charges on the nitrogen atom of the amino group using methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis. physchemres.orgresearchgate.net NBO charges are generally considered to provide a better correlation with experimentally observable properties. physchemres.orgresearchgate.net
Nuclear Quadrupole Coupling Constants (NQCC): For nuclei with a spin quantum number greater than 1/2, such as the ¹⁴N atom in the amino group, the nuclear charge distribution is non-spherical. libretexts.org This results in a nuclear quadrupole moment that interacts with the local electric field gradient (EFG) generated by the surrounding electrons and nuclei. libretexts.orgescholarship.org The NQCC is a measure of the strength of this interaction and is highly sensitive to the local electronic environment of the nucleus. Theoretical studies on aminoadamantanes have shown a strong correlation between the calculated ¹⁴N NQCC and the partial atomic charge on the nitrogen atom, demonstrating how computational methods can link electronic structure to spectroscopic parameters. physchemres.orgresearchgate.net
Table 1: Key Concepts in Electronic Structure Analysis
| Parameter | Description | Relevance to 1-Amino-7-hydroxy-3,5-dimethyladamantane |
|---|---|---|
| Partial Atomic Charge | A calculated value representing the localized charge on an atom within a molecule. physchemres.org | Helps identify electrophilic and nucleophilic sites, predicting how the amino and hydroxyl groups will interact with other molecules. |
| Nuclear Quadrupole Coupling Constant (NQCC) | A measure of the interaction between a nucleus's quadrupole moment and the local electric field gradient. physchemres.org | Provides detailed information about the electronic environment of the ¹⁴N atom in the amino group, which can be correlated with theoretical charge calculations. researchgate.net |
| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. biointerfaceresearch.com | A common and powerful method for calculating the electronic properties, geometry, and energy of adamantane derivatives. acs.orgacs.org |
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
Table 2: FMO Analysis of 1-Aminoadamantane (ADM) and its Complexes
| System | HOMO (kcal/mol) | LUMO (kcal/mol) | HOMO-LUMO Gap (kcal/mol) |
|---|---|---|---|
| Singular ADM | -143.10 | -13.58 | 129.52 |
| ADM@Graphene Complex | -46.72 | -30.07 | 16.65 |
| ADM@Fullerene Complex | -58.70 | -42.82 | 15.88 |
Data derived from a DFT analysis of 1-aminoadamantane (ADM), a closely related precursor. biointerfaceresearch.comresearchgate.net
Molecular Interactions and Binding Affinity Predictions
Computational methods are extensively used to predict how a molecule like this compound will interact with other chemical entities, from nanostructures to biological macromolecules.
The interaction of adamantane derivatives with host molecules and nanostructures is a significant area of research, particularly for applications in drug delivery and materials science. mdpi.com DFT calculations can model these interactions and predict their stability. For example, the adsorption of 1-aminoadamantane onto graphene and fullerene nanostructures has been investigated computationally. biointerfaceresearch.comresearchgate.net These studies analyze the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the formation of these complexes. The Quantum Theory of Atoms in Molecules (QTAIM) is often employed to characterize the nature and strength of these bonds. biointerfaceresearch.comacs.org Adsorption energy (E_A) is a key calculated parameter, with more negative values indicating a more stable complex. In the case of 1-aminoadamantane, its interaction with an iron-doped fullerene surface (E_A = -46.34 kcal/mol) was found to be significantly more favorable than with a similar graphene surface (E_A = -32.22 kcal/mol), suggesting fullerene's potential as a more suitable carrier. biointerfaceresearch.com
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. acs.org This method is crucial in medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov Docking simulations for various adamantane derivatives have been performed against numerous biological targets. nih.govacs.orgnih.gov
For adamantane amino alcohol derivatives, docking studies would involve placing the molecule into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. The simulation identifies key interactions, such as hydrogen bonds between the amino and hydroxyl groups and the receptor's amino acid residues, as well as hydrophobic interactions involving the adamantane cage. nih.govnih.gov For example, docking studies of other adamantane derivatives have successfully identified critical binding interactions and have even been used to design new compounds with potentially improved affinity for their targets. nih.govnih.gov Recent large-scale docking studies have evaluated hundreds of adamantane derivatives against viral protein targets, demonstrating the power of this approach in modern drug discovery. acs.org
Reaction Pathway and Transition State Modeling
Understanding the mechanism of a chemical reaction is key to optimizing its conditions and yield. Computational chemistry can model entire reaction pathways, identifying intermediates and, crucially, the high-energy transition states that control the reaction rate.
For the synthesis of functionalized adamantanes, computational modeling can elucidate complex rearrangements. For instance, the formation of the adamantane skeleton itself can be modeled, as can subsequent functionalization reactions. mdpi.com Acid-catalyzed rearrangements, which are common in adamantane chemistry, can be investigated to understand the movement of atoms and the stability of carbocation intermediates. mdpi.comnih.gov Modeling can confirm the plausibility of a proposed mechanism, such as the formation of a specific isomer or the conditions required for a ring-expansion or ring-closure reaction. mdpi.comresearchgate.net For example, the synthesis of memantine (B1676192) (1-amino-3,5-dimethyladamantane) from 1,3-dimethyladamantane (B135411) involves an amidation step followed by hydrolysis; each step can be computationally modeled to understand the energetics and intermediates involved. nih.gov Similarly, elimination reaction mechanisms, such as β-hydride elimination in adamantyl complexes, have been described with the aid of theoretical models. scholaris.ca
Unlocking the Potential of this compound: A Look at Structure-Activity Relationship (SAR) Studies
The rigid, three-dimensional structure of the adamantane nucleus has long intrigued medicinal chemists, providing a unique scaffold for designing therapeutic agents. The compound this compound belongs to the class of adamantane amino alcohols, which are subjects of extensive research to understand how their specific structural features translate into biological function. Structure-Activity Relationship (SAR) studies are crucial in this endeavor, systematically dissecting the molecule to pinpoint which components are essential for its activity. This article delves into the core principles and findings from SAR research on adamantane amino alcohols, providing a foundational understanding of compounds like this compound.
Applications in Advanced Synthetic Chemistry and Materials Science Research
1-Amino-7-hydroxy-3,5-dimethyladamantane as a Versatile Synthetic Intermediate
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group at its bridgehead positions, renders it a highly versatile intermediate in organic synthesis. The differential reactivity of the amino and hydroxyl groups allows for selective functionalization, opening pathways to a diverse array of derivatives. For instance, the amino group can readily undergo reactions such as acylation, alkylation, and sulfonylation, while the tertiary hydroxyl group can be converted to a better leaving group for nucleophilic substitution or participate in esterification reactions.
This orthogonality enables a stepwise approach to building more complex molecules, where each functional group can be addressed independently. The rigid adamantane (B196018) cage ensures that the spatial relationship between the two functionalities is maintained throughout a synthetic sequence, a crucial feature for creating molecules with specific three-dimensional conformations.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Reagents | Resulting Functionality |
| Amino (-NH₂) | Acylation | Acid chlorides, Anhydrides | Amide |
| Alkylation | Alkyl halides | Secondary/Tertiary Amine | |
| Reductive Amination | Aldehydes, Ketones | Substituted Amine | |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide | |
| Hydroxyl (-OH) | Esterification | Carboxylic acids, Acid chlorides | Ester |
| Etherification | Alkyl halides (Williamson) | Ether | |
| Conversion to Halide | HX, SOCl₂, PBr₃ | Alkyl Halide |
Synthesis of Complex Organic Molecules Incorporating the Adamantane Amino Alcohol Scaffold
The adamantane amino alcohol scaffold, exemplified by this compound, serves as a valuable building block for the synthesis of intricate organic molecules. nih.gov Its rigid structure can be used to control the spatial orientation of appended molecular fragments, which is of significant interest in fields such as medicinal chemistry and supramolecular chemistry.
For example, the amino and hydroxyl groups can act as anchor points for the attachment of pharmacophores, peptides, or other recognition motifs. The defined distance and angle between these groups, dictated by the adamantane cage, can lead to compounds with high specificity for biological targets. Research on other adamantane derivatives has shown their utility in creating scaffolds for multivalent systems, where multiple copies of a ligand are displayed to enhance binding affinity. rsc.org
Development of Functionalized Materials and Frameworks with Adamantane Units (e.g., MOFs, clusters)
The inherent rigidity and well-defined tetrahedral geometry of the adamantane core make it an exceptional building block for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and covalent organic frameworks (COFs). researchgate.netmdpi.com While research directly employing this compound in this context is limited, the principles derived from studies with other functionalized adamantanes are highly relevant.
Adamantane-based linkers can lead to robust, three-dimensional networks with high thermal and chemical stability. The amino and hydroxyl groups of this compound could be utilized in two primary ways:
As coordinating sites: The amino and hydroxyl groups can coordinate to metal ions, forming the nodes of a MOF. The dimethyl substitution could influence the resulting pore size and environment.
As post-synthetic modification sites: If the adamantane unit is incorporated into a framework via other functionalities (e.g., carboxylates attached to the adamantane cage), the free amino and hydroxyl groups within the pores can be subsequently modified to introduce specific catalytic sites, recognition elements, or other functionalities.
Table 2: Potential Adamantane-Based Linkers for Porous Materials
| Adamantane Precursor | Functional Groups for Framework Construction | Potential Resulting Material |
| Adamantane-1,3,5,7-tetracarboxylic acid | Carboxylates | MOFs, COFs |
| 1,3,5,7-Tetrakis(4-carboxyphenyl)adamantane | Carboxylates | MOFs, COFs |
| This compound | Amino and Hydroxyl groups | MOFs, Coordination Polymers |
The use of such adamantane derivatives can impart hydrophobicity to the resulting frameworks, which can be advantageous for applications like the separation of specific gases or organic vapors. daneshyari.comaston.ac.uk
Ligand Design for Catalytic Asymmetric Syntheses
In the field of asymmetric catalysis, the design of chiral ligands is paramount for achieving high enantioselectivity. Adamantyl groups are often incorporated into ligand structures to provide steric bulk, which can effectively control the approach of a substrate to the catalytic center. nih.gov
While this compound itself is achiral, it can be used as a precursor for the synthesis of chiral ligands. For instance, the amino group could be derivatized with a chiral auxiliary, or the molecule could be incorporated into a larger chiral framework. The rigidity of the adamantane scaffold would ensure the effective transmission of chirality from the ligand to the catalytic process. The development of chiral adamantane derivatives is an active area of research, with applications in creating ligands for various asymmetric transformations. wikipedia.org
Derivatization for Fluorescent Probes and Chemical Sensors
The development of fluorescent probes and chemical sensors is a rapidly growing field. Adamantane derivatives are attractive for this purpose due to their stable and predictable structures. The amino group of this compound is a key handle for derivatization with fluorophores.
For example, the reaction of the primary amine with reagents like dansyl chloride or fluorescamine (B152294) would yield highly fluorescent derivatives. elsevierpure.com The photophysical properties of these probes could be modulated by the local environment, making them suitable for sensing applications. An automated fluorimetric sensor has been reported for the determination of adamantane derivatives, including memantine (B1676192) (1-amino-3,5-dimethyladamantane), after derivatization of the amino group. nih.govnih.gov This demonstrates the feasibility of using the amino functionality on the adamantane core for developing fluorescent detection methods. The presence of the additional hydroxyl group in this compound could offer further opportunities for tuning the sensor's properties or for introducing a secondary binding site for the analyte of interest.
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR Spectroscopy, FT-IR, GC-MS)
Spectroscopic methods are fundamental to verifying the identity and intricate three-dimensional structure of adamantane (B196018) derivatives.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for mapping the carbon and proton framework of the molecule. In the analysis of adamantane-based compounds, ¹H NMR spectra typically show characteristic signals for the adamantane cage protons. For instance, in related adamantane derivatives, the protons of the cage structure appear as distinct multiplets and singlets. acs.org ¹³C NMR provides complementary information, revealing the number of unique carbon environments. For adamantane skeletons, four characteristic peaks are often observed in the ¹³C NMR spectrum, corresponding to the different carbons within the cage structure. acs.org For 1-Amino-7-hydroxy-3,5-dimethyladamantane, specific shifts would be expected for the carbons bearing the amino, hydroxyl, and methyl groups, distinguishing it from other derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, N-H stretching of the primary amine, and C-H stretches of the adamantane cage and methyl groups. This technique is valuable for confirming the presence of these key functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS): This hybrid technique provides information on both the compound's volatility and its mass-to-charge ratio, serving as a tool for both separation and identification. The gas chromatogram gives a retention time characteristic of the compound under specific conditions, while the mass spectrum reveals its molecular weight and fragmentation pattern. nist.govnist.gov The mass spectrum of adamantane itself is characterized by a prominent molecular ion peak. nist.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (195.30 g/mol ) and a fragmentation pattern indicative of the stable adamantane core. simsonpharma.comnih.gov
| Technique | Purpose | Expected Observations for this compound |
|---|---|---|
| ¹H NMR | Proton environment mapping | Distinct signals for cage protons, methyl group protons, and exchangeable protons of -NH₂ and -OH groups. |
| ¹³C NMR | Carbon skeleton analysis | Unique signals for bridgehead and methylene (B1212753) carbons of the adamantane cage, methyl carbons, and carbons bonded to the -NH₂ and -OH groups. acs.org |
| FT-IR | Functional group identification | Characteristic stretching vibrations for O-H (hydroxyl), N-H (amine), and C-H (aliphatic) bonds. |
| GC-MS | Separation and structural confirmation | A specific retention time and a mass spectrum showing the molecular ion peak (m/z = 195.3) and characteristic fragment ions. nih.govcdnsciencepub.com |
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC-MS, HPLC)
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby ensuring the purity of the final compound.
Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned, GC is a powerful tool for separating volatile compounds. It is frequently used to study adamantane derivatives and can effectively assess the purity of a sample by detecting and quantifying any volatile impurities. nist.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purity assessment of non-volatile or thermally sensitive compounds. For the analysis of adamantane derivatives, reversed-phase HPLC is common. nih.gov A typical setup might involve a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water, often with an acid modifier like formic acid. nih.gov A UV detector can be used for detection if the molecule possesses a chromophore or is derivatized. This method allows for the precise quantification of the main compound and the detection of impurities, making it invaluable for quality control and reaction monitoring.
| Technique | Typical Application | Common Conditions for Adamantane Derivatives |
|---|---|---|
| GC-MS | Purity assessment of volatile compounds | Capillary column with a non-polar stationary phase, temperature programming. nist.gov |
| HPLC | Purity assessment and quantification | Reversed-phase C18 column, isocratic or gradient elution with a mobile phase like Methanol/Water with 0.1% Formic Acid. nih.gov |
X-ray Crystallography for Solid-State Structure Determination
Advanced Mass Spectrometry for Isotopic Labeling and Mechanistic Investigations
Advanced mass spectrometry techniques, particularly when combined with isotopic labeling, are powerful tools for studying reaction mechanisms and metabolic pathways.
Isotopic Labeling: Stable isotope labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (Deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). Since the chemical properties of the labeled and unlabeled molecules are nearly identical, the labeled compound can be used as a tracer. biosyntan.de
Mechanistic Studies: For a compound like this compound, the primary amine group is a suitable target for labeling. For example, stable isotope dimethyl labeling is a method where primary amines are converted to dimethylamines using isotopomers of formaldehyde (B43269) and a reducing agent. isotope.com By using different isotopic combinations, molecules from different samples can be given unique mass signatures. When analyzed by a high-resolution mass spectrometer, the relative quantities of the labeled and unlabeled species can be determined with high accuracy. nih.gov This approach could be hypothetically applied to trace the metabolic fate of this compound or to conduct quantitative analyses in complex biological matrices. isotope.com
Future Research Directions and Unexplored Avenues for Adamantane Amino Alcohol Research
Development of Novel and Sustainable Synthetic Pathways
The synthesis of functionalized adamantanes has often relied on multi-step procedures that may involve harsh reaction conditions. doi.orgnih.gov A primary future objective is the development of more efficient, selective, and environmentally benign synthetic routes. Current research is moving towards single-step methods that reduce labor and utilize less toxic reagents, as demonstrated by the optimization of isocyanide synthesis from adamantyl amines. mdpi.com For instance, a two-step synthesis of Memantine (B1676192) (1-amino-3,5-dimethyladamantane) from 1,3-dimethyl-adamantane has been reported. acs.orgnih.gov
Future efforts will likely focus on:
Direct C-H Functionalization: Developing methods for the direct and selective introduction of amino and hydroxyl groups onto the adamantane (B196018) core, bypassing the need for pre-functionalized substrates. nih.gov This approach enhances atom economy and reduces synthetic steps.
Green Chemistry Principles: Employing greener solvents, catalysts, and reaction conditions to minimize environmental impact. This includes exploring enzymatic or biocatalytic methods that can offer high selectivity under mild conditions.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability for the synthesis of adamantane amino alcohols.
Application of Machine Learning and AI in Predicting Structure-Property Relationships
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize drug discovery and materials science. nih.govresearchgate.net These computational tools can analyze vast datasets to identify complex patterns and predict the properties of novel compounds, thereby accelerating the design-build-test-learn cycle. nih.govyoutube.com
For adamantane amino alcohols, key applications include:
Quantitative Structure-Activity Relationship (QSAR): Developing ML-based QSAR models to correlate the structural features of adamantane derivatives with their biological activities. youtube.com By training models on existing data, researchers can predict the efficacy of new, unsynthesized compounds.
Property Prediction: Using deep neural networks and other algorithms to accurately predict physicochemical properties such as solubility, lipophilicity, and binding affinity to biological targets. mit.edu Techniques like DeepBAR have shown the ability to calculate binding free energies with significantly greater speed than previous methods. mit.edu
De Novo Design: Implementing generative models to design novel adamantane amino alcohol structures with optimized properties for specific therapeutic targets or material applications.
| Machine Learning Application | Potential Impact on Adamantane Research |
| QSAR Modeling | Accelerate identification of derivatives with high biological activity. |
| Property Prediction | Guide the selection of candidates with favorable pharmacokinetic profiles. |
| Generative Design | Propose novel, synthesizable structures with desired functions. |
Exploration of Supramolecular Architectures and Self-Assembly
The adamantane cage is an exceptional guest molecule in host-guest chemistry, known for forming stable inclusion complexes with macrocycles like cyclodextrins and cucurbiturils. nih.govmdpi.comnih.gov This property is driven by its high lipophilicity and ideal fit within the host cavities. nih.govnih.gov The amino and hydroxyl groups of 1-Amino-7-hydroxy-3,5-dimethyladamantane can provide additional, specific hydrogen-bonding interactions to guide self-assembly processes.
Unexplored avenues in this area include:
Smart Biomaterials: Designing adamantane-functionalized polymers that can self-assemble into "smart" materials such as hydrogels or vesicles. mdpi.com These materials could respond to specific stimuli (e.g., pH, temperature, presence of a biological target) for applications in controlled drug release. mdpi.com
Hierarchical Structures: Investigating the co-assembly of adamantane amino alcohols with other molecular building blocks to create complex, hierarchical structures with emergent functions. The chirality of amino acid-based systems has been shown to critically influence their self-assembly into robust nanostructures. nih.gov
Surface Recognition: Utilizing adamantane's anchoring ability to functionalize surfaces. nih.gov Self-assembled monolayers of adamantane derivatives can be created and manipulated on gold surfaces, offering pathways to new sensors and electronic devices. nih.gov
Advanced Catalyst Development for Selective Functionalization
A significant challenge in adamantane chemistry is the selective functionalization of its strong C-H bonds. acs.orgresearchgate.net The adamantane cage has tertiary C-H bonds with a high bond dissociation energy (BDE) of 99 kcal/mol. acs.orgresearchgate.net Overcoming this requires the development of highly reactive and selective catalysts.
Future research will likely concentrate on:
Photoredox and Hydrogen Atom Transfer (HAT) Catalysis: Expanding the use of dual catalytic systems that combine a photocatalyst with a HAT catalyst. acs.orgchemrxiv.orgchemrxiv.org This synergistic approach has demonstrated unprecedented selectivity for the tertiary C-H bonds of adamantanes, even in the presence of other, weaker C-H bonds. acs.orgchemrxiv.orgchemrxiv.org
Directed C-H Functionalization: Designing adamantane derivatives with directing groups that can guide a metal catalyst (e.g., palladium) to a specific C-H bond, enabling precise functionalization at otherwise unreactive positions. cuni.cz
Catalyst Optimization: Fine-tuning the electronic and steric properties of catalysts to control regioselectivity. For instance, different catalysts have shown the ability to reverse selectivity in competitive reactions, allowing for targeted derivatization of polyfunctional adamantane molecules. acs.orgchemrxiv.org
| Catalytic Strategy | Key Advantage for Adamantane Functionalization |
| Photoredox/HAT Catalysis | High chemoselectivity for strong, unactivated tertiary C-H bonds. acs.orgchemrxiv.org |
| Directed C-H Activation | Precise control over the site of functionalization via directing groups. cuni.cz |
| Catalyst Tuning | Ability to switch regioselectivity to access different isomers. acs.org |
Integration with Emerging Fields such as Bioorthogonal Chemistry and Chemical Biology
The unique properties of the adamantane scaffold—its rigidity, lipophilicity, and biocompatibility—make it an attractive tool for chemical biology and bioorthogonal chemistry. nih.govresearchgate.net These fields use chemical tools to study and manipulate biological systems in their native environment.
Future opportunities include:
Bioorthogonal Tagging: Using the adamantane-cyclodextrin host-guest pair as a bioorthogonal ligation strategy. An adamantane-tagged probe could be selectively targeted to a cell or protein modified with a cyclodextrin (B1172386) host, enabling applications in imaging and targeted therapy. nih.gov
Scaffolds for Probe Design: Employing the rigid adamantane cage as a core structure for the development of molecular probes. The defined three-dimensional arrangement of functional groups on the adamantane framework can be used to create highly specific inhibitors or sensors for enzymes and receptors. nih.gov
Modulating Biological Interactions: Leveraging the lipophilic nature of adamantane to enhance the cell permeability and bioavailability of peptides and other biomolecules, thereby improving their therapeutic potential. mdpi.comnih.gov Azaadamantanes, nitrogen-containing analogs, offer a way to modulate lipophilicity and bioavailability. nih.gov
Q & A
Q. What synthetic routes are commonly used to prepare 1-Amino-3,5-dimethyladamantane derivatives, and how are intermediates validated?
The primary method involves direct amination of brominated adamantane precursors. For example, 1-bromo-3,5-dimethyladamantane reacts with thiourea or urea under optimized conditions. Key steps include:
- Solvent selection : Propylene glycol (PG) or diphenyl ether, depending on the reaction stage .
- Temperature control : Two-stage heating (160–170°C for 4 hours, followed by 80–100°C for 2–3 hours) to minimize side reactions .
- Molar ratios : A 1:3:2.5 ratio of bromo precursor:urea:diphenyl ether yields ~75–82% product .
Intermediates are validated via IR, MS, and NMR spectroscopy. For instance, IR confirms N–H stretches (3200–3400 cm⁻¹), while H NMR detects adamantane bridgehead protons (δ 1.0–2.0 ppm) .
Q. What spectroscopic techniques are critical for confirming the structure of adamantane derivatives?
- IR Spectroscopy : Identifies functional groups (e.g., –NH₂ at ~3350 cm⁻¹, –OH at ~3200–3600 cm⁻¹) .
- NMR : H NMR resolves adamantane bridgehead protons (δ ~1.0–2.0 ppm) and methyl groups (δ ~0.8–1.2 ppm). C NMR confirms quaternary carbons in the adamantane framework .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 215 for memantine hydrochloride) and fragmentation patterns validate purity .
Advanced Research Questions
Q. How can reaction parameters be systematically optimized to improve yield and purity?
Optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., diphenyl ether) enhance nucleophilic substitution efficiency compared to glycols .
- Temperature gradients : Lowering the second-stage temperature to 80°C reduces decomposition while maintaining reaction kinetics .
- Molar ratio adjustments : Reducing urea excess (from 1:3.5 to 1:3) minimizes by-products without compromising conversion .
Q. How do researchers resolve contradictions in reported yields across methodologies?
Discrepancies often arise from solvent polarity, heating uniformity, or purification techniques. For instance:
- uses propylene glycol and achieves 82.44% yield, while reports 75.81% with diphenyl ether. The higher polarity of propylene glycol may improve reactant solubility but risks side reactions at elevated temperatures .
- Comparative kinetic studies and HPLC tracking of intermediates are recommended to identify rate-limiting steps .
Q. What strategies mitigate by-product formation during brominated precursor amination?
- Inert atmosphere : Reduces oxidation of sensitive intermediates .
- Catalyst screening : Transition metals (e.g., CuBr) may accelerate amination but require careful stoichiometry to avoid overhalogenation .
- Chromatographic purification : Silica gel chromatography or recrystallization in ethyl acetate isolates the target compound from halogenated by-products .
Methodological Considerations for Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
